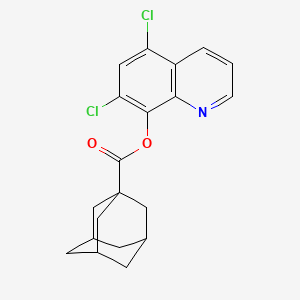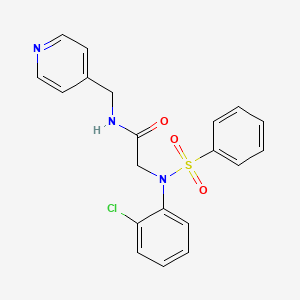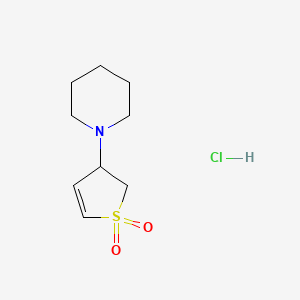
5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate
Vue d'ensemble
Description
5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate, also known as DDQ, is a synthetic organic compound that has been widely used in scientific research. It is a potent oxidizing agent that can be used to convert various organic compounds into their corresponding functional groups. DDQ has been extensively studied for its applications in organic synthesis, as well as in biochemical and physiological research.
Mécanisme D'action
5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate acts as a strong oxidizing agent due to the presence of the quinoline ring and the two chloro groups. It can abstract electrons from various organic compounds, leading to the formation of radical cations and subsequent oxidation. The mechanism of action of this compound has been extensively studied in organic chemistry, and its use as an oxidizing agent has been well-established.
Biochemical and Physiological Effects:
This compound has also been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, and has been used in various studies to investigate the effects of oxidative stress on cells and tissues. This compound has also been used to study the mechanisms of action of various drugs, such as anti-tumor agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate in lab experiments is its high oxidizing power, which allows for the conversion of various organic compounds into their corresponding functional groups. This compound is also relatively easy to use and handle, and is readily available in most chemical laboratories. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers if not handled properly. This compound can also be expensive, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research involving 5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate. One potential area of research is the development of new synthetic methods using this compound as a catalyst or oxidizing agent. Another area of research is the investigation of the biochemical and physiological effects of this compound, particularly in relation to its anti-inflammatory and anti-cancer properties. Additionally, the use of this compound in drug discovery and development is an area of potential research, as it has been shown to have synergistic effects with certain anti-tumor agents. Overall, this compound is a versatile and useful compound that has numerous applications in scientific research.
Applications De Recherche Scientifique
5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate has been widely used in scientific research for its applications in organic synthesis. It can be used as an oxidizing agent to convert various organic compounds into their corresponding functional groups, such as alcohols into ketones or aldehydes. This compound has also been used as a catalyst in various organic reactions, such as the oxidation of alkenes and the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO2/c21-15-7-16(22)18(17-14(15)2-1-3-23-17)25-19(24)20-8-11-4-12(9-20)6-13(5-11)10-20/h1-3,7,11-13H,4-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGHWRRWHYWJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3929585.png)
![3-iodo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929589.png)
![11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929592.png)

![11-(1,3-benzodioxol-5-yl)-7-benzoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929606.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B3929612.png)


![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3929633.png)
![4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929638.png)
![2-chloro-N-[({2-[(2-chloro-4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3929641.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide](/img/structure/B3929649.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide](/img/structure/B3929656.png)
